molecular formula C23H23F3N4O3 B11483081 6-(3,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one

Cat. No.: B11483081
M. Wt: 460.4 g/mol
InChI Key: PVQBAPHZPCBQCR-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidinone with the piperazine derivative under controlled conditions, often involving catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include continuous flow reactors for better control over reaction conditions and yields, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core or the aromatic rings, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit interesting interactions with various biomolecules, potentially serving as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

In medicine, the compound’s structural features suggest potential as a drug candidate, particularly in the fields of oncology and neurology, where similar compounds have shown activity against specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action for 6-(3,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and specificity, while the piperazine moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the dimethoxyphenyl and trifluoromethylphenyl-piperazine groups in this compound provides distinct chemical and biological properties, potentially offering advantages in terms of binding affinity, specificity, and pharmacokinetics compared to similar compounds.

Properties

Molecular Formula

C23H23F3N4O3

Molecular Weight

460.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23F3N4O3/c1-32-19-7-6-15(12-20(19)33-2)18-14-21(31)28-22(27-18)30-10-8-29(9-11-30)17-5-3-4-16(13-17)23(24,25)26/h3-7,12-14H,8-11H2,1-2H3,(H,27,28,31)

InChI Key

PVQBAPHZPCBQCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC

Origin of Product

United States

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